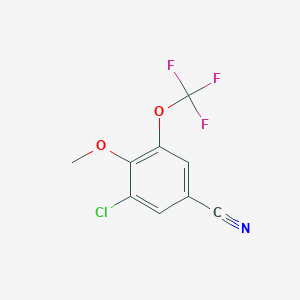
Benzonitrile,3-choro-4-methoxy-5-(trifluoromethoxy)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy): is a chemical compound that belongs to the benzonitrile family It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with chloro, methoxy, and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxy-5-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This method typically requires mild reaction conditions and can be performed in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of substituted toluenes. In this process, the substituted toluene is reacted with ammonia and oxygen in the presence of a catalyst to form the corresponding benzonitrile . This method is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to form corresponding amines, while oxidation can lead to the formation of carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products:
Substitution Reactions: Substituted benzonitriles with different functional groups.
Reduction Reactions: Corresponding amines.
Oxidation Reactions: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for designing molecules with specific properties .
Biology and Medicine: In biological research, benzonitrile derivatives are studied for their potential pharmacological activities. The presence of trifluoromethoxy and methoxy groups can enhance the compound’s bioavailability and metabolic stability .
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the chloro and methoxy groups.
3-Bromo-4-methoxybenzonitrile: Contains a bromo group instead of chloro and trifluoromethoxy groups.
Uniqueness: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) is unique due to the combination of chloro, methoxy, and trifluoromethoxy substituents. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C9H5ClF3NO2 |
|---|---|
Peso molecular |
251.59 g/mol |
Nombre IUPAC |
3-chloro-4-methoxy-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H5ClF3NO2/c1-15-8-6(10)2-5(4-14)3-7(8)16-9(11,12)13/h2-3H,1H3 |
Clave InChI |
YWZXHLPUBRPCFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)C#N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


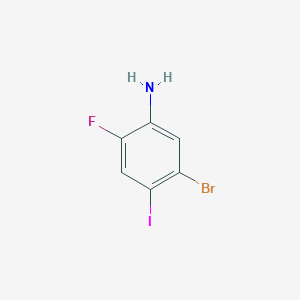
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
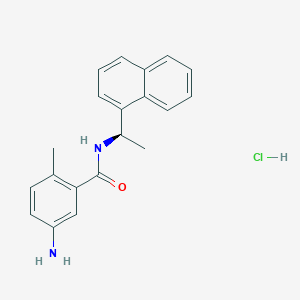
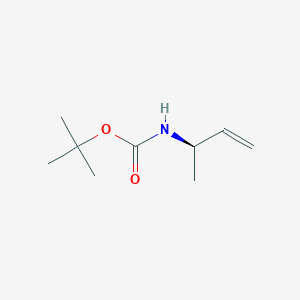
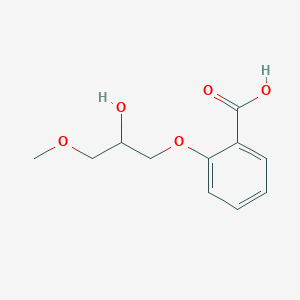

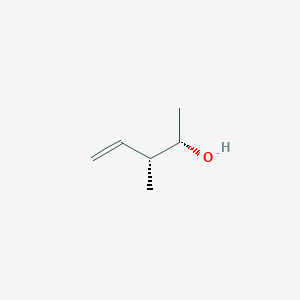
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
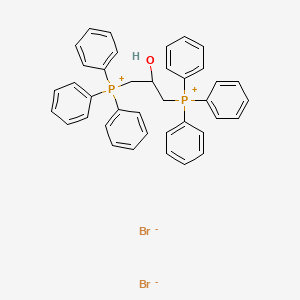
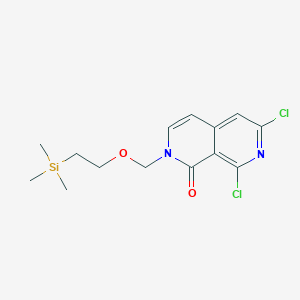

![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
